2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine
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Overview
Description
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(1-METHYL-1H-INDOL-3-YL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(1-METHYL-1H-INDOL-3-YL)METHYL]AMINE, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of indole derivatives may involve continuous-flow microreactors, which offer advantages such as improved reaction control, higher yields, and reduced reaction times . These methods are particularly useful for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Indole derivatives undergo various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .
Scientific Research Applications
Indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(1-METHYL-1H-INDOL-3-YL)METHYL]AMINE, have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. For example, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Others act as plant growth regulators by mimicking natural plant hormones .
Comparison with Similar Compounds
Indole derivatives can be compared with other heterocyclic compounds, such as:
Pyrroles: Similar in structure but lack the benzene ring fused to the five-membered ring.
Carbazoles: Contain an additional benzene ring fused to the indole structure.
Benzimidazoles: Contain a fused benzene and imidazole ring system.
The uniqueness of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(1-METHYL-1H-INDOL-3-YL)METHYL]AMINE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H25N3O |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methylindol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C22H25N3O/c1-15-18(20-12-17(26-3)8-9-21(20)24-15)10-11-23-13-16-14-25(2)22-7-5-4-6-19(16)22/h4-9,12,14,23-24H,10-11,13H2,1-3H3 |
InChI Key |
LTHBJHFXNJBMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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